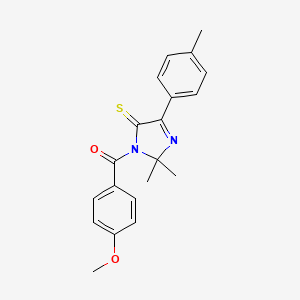

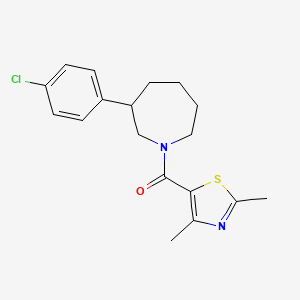

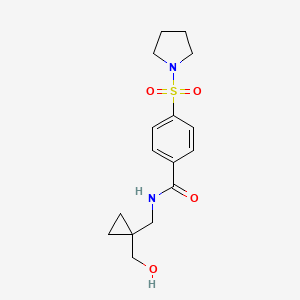

N-(4-bromophenyl)-3-(dimethylamino)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-bromophenyl)-3-(dimethylamino)acrylamide” is a chemical compound with the linear formula C13H13BrN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the radical copolymerization of methyl methacrylate (MMA, M1) and N-(4-bromophenyl) maleimide (N4BrPhMI, M2) in dioxane at 60 °C was performed with AIBN as an initiator .Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using 1H nuclear magnetic resonance spectroscopy . The study revealed that the conformation derived previously from interproton dipolar couplings alone, which has coplanar CN bonds, is incorrect .Scientific Research Applications

Synthesis and Antioxidant Activity

The synthesis of N-(4-bromophenyl)-3-(dimethylamino)acrylamide derivatives through the reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate has been explored. This process leads to the production of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one hydrochloride. Further alkylation with chloroacetate esters yields a series of quaternary ammonium salts. Some of these compounds have demonstrated significant inhibitory activity against the superoxide generation ability of mitochondria in both liver and transformed tumor tissues in rats, showcasing their potential antioxidant properties (Kushnir et al., 2015).

Polymerization Reactions and Solubility

This compound has been identified as a new monomer for polymerization reactions. Understanding its solubility in various solvent mixtures, such as methanol-ethanol solutions, is crucial for industrial product and process design. Research involving the measurement of solubility data in different solvent compositions at varying temperatures has been conducted to facilitate this understanding, highlighting the compound's relevance in the field of polymer science (Yao et al., 2010).

Photocrosslinkable Polymer Applications

The compound has been utilized in the synthesis of photocrosslinkable polymers, such as co- and terpolymers of N-isopropylacrylamide, where it acts as a photosensitive component. These polymers exhibit temperature and pH-responsive behavior, making them suitable for applications in the development of smart hydrogel layers. This capability is especially relevant in fields requiring precise control over material properties in response to environmental changes, such as biotechnology and materials science (Harmon et al., 2003).

Photoswitchable Biocatalytic Activities

This compound derivatives have been incorporated into acrylamide copolymers containing photoisomerizable components. These innovative materials enable the photoswitchable "on-off" biocatalytic activities of enzymes such as α-chymotrypsin when immobilized within the copolymer matrix. This novel approach opens up new avenues for controlled enzymatic reactions, with potential applications in chemical synthesis, biotechnology, and the development of responsive materials (Willner et al., 1993).

Safety and Hazards

Properties

IUPAC Name |

(E)-N-(4-bromophenyl)-3-(dimethylamino)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWQIVGBRSMTFB-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2664119.png)

![(Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664123.png)

![N-isopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664124.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2664125.png)